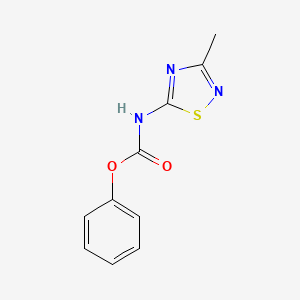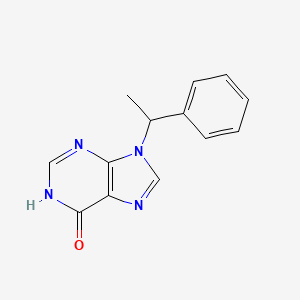![molecular formula C15H13NO2 B11871371 7-(Dimethylamino)-6H-benzo[c]chromen-6-one](/img/structure/B11871371.png)
7-(Dimethylamino)-6H-benzo[c]chromen-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Dimethylamino)-6H-benzo[c]chromen-6-one is a compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-6H-benzo[c]chromen-6-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction typically involves the condensation of phenols with β-keto esters in the presence of an acid catalyst .
Another method involves the use of biphenyl-2-carboxylic acids and thionyl chloride to form the desired compound through a radical arene carbon-oxygen bond formation reaction . This method has been shown to produce good to excellent yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The Pechmann condensation reaction is widely used due to its simplicity and efficiency.
化学反应分析
Types of Reactions
7-(Dimethylamino)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.
科学研究应用
7-(Dimethylamino)-6H-benzo[c]chromen-6-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a fluorescent probe in various chemical analyses due to its unique optical properties.
Biology: The compound is used in biological studies to monitor cellular processes and interactions.
Industry: The compound is used in the production of dyes, optical brighteners, and other industrial products.
作用机制
The mechanism of action of 7-(Dimethylamino)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. One notable mechanism is the excited-state intramolecular proton transfer (ESIPT) process, which is influenced by the solvent environment . This process affects the compound’s fluorescence properties and makes it useful as a fluorescent probe.
相似化合物的比较
Similar Compounds
7,8-Dihydroxyflavone: A selective small TrkB receptor agonist with antidepressant properties.
4-Methyl-7-amino coumarin: Known for its fluorescence properties and applications in laser dyes.
4-Methyl-7-dimethylamino coumarin: Similar to 7-(Dimethylamino)-6H-benzo[c]chromen-6-one in terms of its fluorescence properties.
Uniqueness
This compound stands out due to its unique ESIPT mechanism, which significantly influences its optical properties. This makes it particularly valuable in applications requiring precise fluorescence monitoring and analysis.
属性
分子式 |
C15H13NO2 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC 名称 |
7-(dimethylamino)benzo[c]chromen-6-one |
InChI |
InChI=1S/C15H13NO2/c1-16(2)12-8-5-7-11-10-6-3-4-9-13(10)18-15(17)14(11)12/h3-9H,1-2H3 |
InChI 键 |
FPEJTMGXNODCJZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=CC2=C1C(=O)OC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


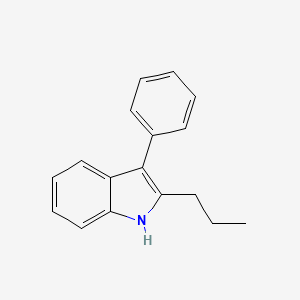


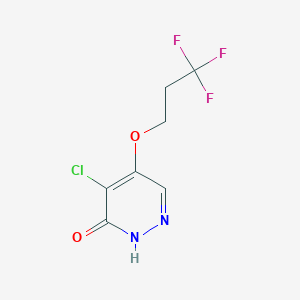
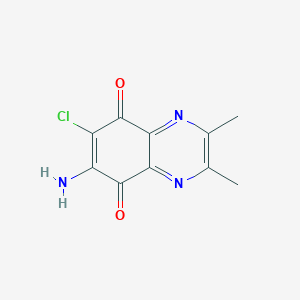
![2-amino-N,3-dimethyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11871347.png)
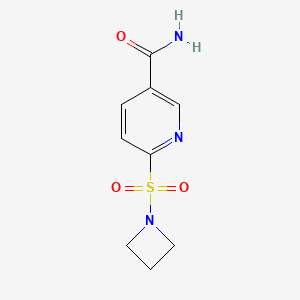
![4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine](/img/structure/B11871351.png)
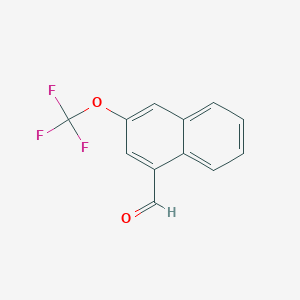
![3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871363.png)

